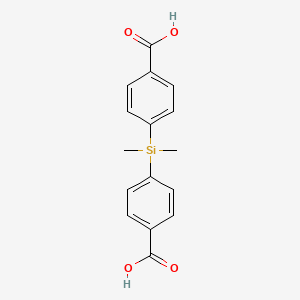

Bis(4-carboxyphenyl)dimethylsilane

Overview

Description

Bis(4-carboxyphenyl)dimethylsilane is a chemical compound belonging to the silane family. It is characterized by the presence of carboxylic acid groups and a silicon atom in its structure. The compound is used in research and development.

Synthesis Analysis

This compound can be synthesized by reducing the dinitro derivative, bis(4-(4-nitrophenoxy)phenyl)methylphenylsilane, which is obtained through nucleophilic aromatic halogen displacement from 1-fluoro-4-nitrobenzene with bis(4-hydroxyphenyl)ethylmethylsilane in basic medium .Molecular Structure Analysis

The molecule contains two carboxylic acid groups, aromatic rings, and a silicon atom. It has a total of 68 bonds, including multiple, rotatable, double, and aromatic bonds .Chemical Reactions Analysis

The compound can participate in various reactions, including condensation reactions to form poly(amide)s (PAs) when reacted with bis(4-carboxyphenyl)R1R2 silane derivatives .Physical and Chemical Properties Analysis

Safety and Hazards

Scientific Research Applications

Supramolecular Polymers

Bis(4-carboxyphenyl)dimethylsilane has been instrumental in the creation of novel hydrogen-bonded supramolecular polymers. These polymers, formed through cocrystallization with pyridine derivatives, demonstrate unique structural and thermal properties. The polymers exhibit specific IR absorption bands indicative of hydrogen bonding and have been investigated using techniques such as Fourier transform infrared (FTIR) and proton magnetic resonance (1H NMR) spectroscopy. Their thermal behavior and film structuration capabilities have been studied, revealing potential applications in various fields (Zaltariov et al., 2012).

Poly(1,3,4-oxadiazole-imide)s Synthesis

This compound plays a crucial role in synthesizing poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers, created through a solution polycondensation reaction, demonstrate high solubility in various solvents and exhibit impressive thermal stability with decomposition temperatures above 415°C. They also show unique fluorescence properties, which could be leveraged in photonic applications (Hamciuc et al., 2005).

Copper Complex Synthesis

In another study, this compound was used to prepare polycarboxylic acids, which were then used to create copper(II) complexes. These complexes exhibit two-dimensional structures through hydrogen bonds, revealing insights into the dynamics of hydrogen bonding and potential applications in various chemical processes (Cazacu et al., 2014).

Flame Retardance in Polymers

This compound has also been utilized in enhancing the flame retardance of polymers. It was used in the synthesis of Bis 4-carboxyphenyl phenyl phosphine oxide (BCPPO), which, when incorporated into poly(ethylene terephthalate) (PET), improved the material's flame resistance and thermal stability. This application is particularly relevant in industries where flame resistance is a critical property (Wang et al., 2000).

Alkyne Polyhydrosilylations

This compound has been used in alkyne polyhydrosilylations, leading to the synthesis of poly(silylenevinylene)s. These polymers exhibit high molecular weights, processability, and thermal stability. They also show potential as sensitive chemosensors due to their fluorescence properties, which are quenched in the presence of certain chemicals (Lu et al., 2011).

Mechanism of Action

Mode of Action

It has been used in the synthesis of polyamides , suggesting it may interact with biological systems through the formation of complex polymeric structures

Biochemical Pathways

Given its use in the synthesis of polyamides , it may play a role in the formation of these structures in biological systems.

Result of Action

Its role in the synthesis of polyamides suggests it may influence the structure and function of these polymers in biological systems

Properties

IUPAC Name |

4-[(4-carboxyphenyl)-dimethylsilyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4Si/c1-21(2,13-7-3-11(4-8-13)15(17)18)14-9-5-12(6-10-14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPQAYDKDSTZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306767 | |

| Record name | NSC179703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17003-01-9 | |

| Record name | NSC179703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC179703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

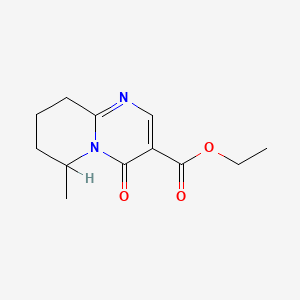

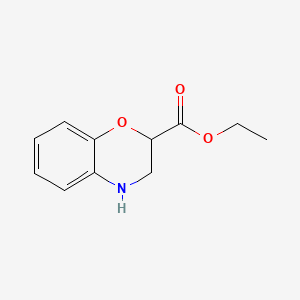

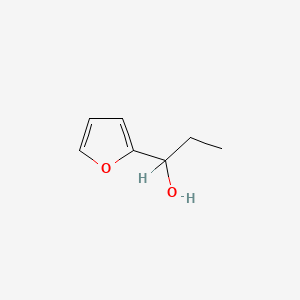

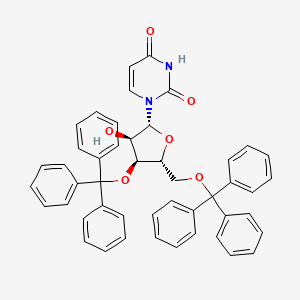

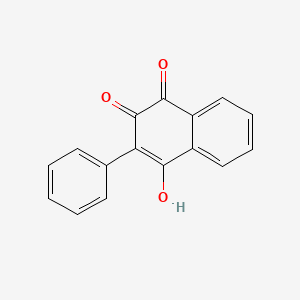

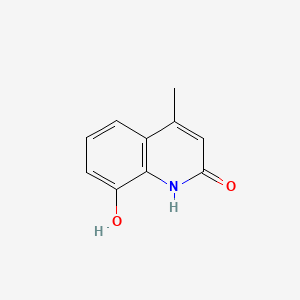

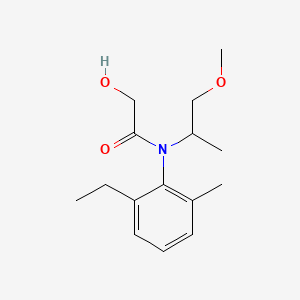

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)